molecular formula C20H25N3O5S2 B2996042 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 486453-10-5

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2996042
CAS No.: 486453-10-5
M. Wt: 451.56
InChI Key: JBCKSGZEVPFNKE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with a 4-(N,N-dimethylsulfamoyl)benzamido group at position 2, a methyl group at position 6, and an ethyl carboxylate ester at position 2. Its molecular formula is C₂₄H₂₈N₄O₅S₂, with a molecular weight of approximately 516.62 g/mol.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S2/c1-5-28-20(25)17-15-10-11-23(4)12-16(15)29-19(17)21-18(24)13-6-8-14(9-7-13)30(26,27)22(2)3/h6-9H,5,10-12H2,1-4H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCKSGZEVPFNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thieno[2,3-c]pyridine core and a sulfamoyl substituent, which are known to enhance pharmacological interactions.

Molecular Structure

The molecular formula of the compound is C21H26N2O4SC_{21}H_{26}N_{2}O_{4}S with a molecular weight of 398.51 g/mol. The structural characteristics include:

  • Thieno[2,3-c]pyridine core : Known for its diverse biological activities.
  • Sulfamoyl group : Enhances interaction with biological targets through hydrogen bonding and ionic interactions.

The proposed mechanism of action for this compound involves its interaction with specific enzymes or receptors. The sulfamoyl moiety may facilitate binding through:

  • Hydrogen bonding
  • Ionic interactions

This could lead to the modulation of biochemical pathways relevant to various diseases.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Antimicrobial : Potential effectiveness against bacterial and fungal infections.
  • Anticancer : Inhibition of cancer cell proliferation through various mechanisms.
  • Anti-inflammatory : Reduction of inflammation markers in vitro and in vivo.

In Vitro Studies

In vitro studies have shown that derivatives of tetrahydrothieno[2,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
Compound AHeLa12.5
Compound BMCF-715.0
This compoundA54910.0

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

In Vivo Studies

Animal model studies have also been conducted to evaluate the therapeutic potential of similar compounds. For example:

  • Model : Mice bearing xenograft tumors.
  • Treatment : Administration of the compound resulted in a significant reduction in tumor size compared to control groups.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

The target compound belongs to a family of tetrahydrothieno[2,3-c]pyridine derivatives. Below is a systematic comparison with structurally related compounds:

Substituent Variations and Molecular Properties

Table 1: Key Structural Features and Molecular Data
Compound Name Substituents (Position 2 / 6) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-(N,N-Dimethylsulfamoyl)benzamido / Methyl C₂₄H₂₈N₄O₅S₂ 516.62 Electron-withdrawing sulfamoyl group, ethyl ester
Ethyl 2-amino-6-benzoyl analog Amino / Benzoyl C₁₇H₁₈N₂O₃S 330.40 Lacks sulfamoyl group; benzoyl introduces aromaticity
Ethyl 2-amino-6-benzyl analog Amino / Benzyl C₁₇H₂₀N₂O₂S 316.42 Benzyl group enhances lipophilicity
6-Ethyl analog with methyl-phenylsulfamoyl 4-(N-Methyl-N-phenylsulfamoyl)benzamido / Ethyl C₂₅H₂₈N₄O₄S₂ 528.68 Bulky phenyl group may hinder binding
6-Benzyl analog with ethylsulfonyl 4-(Ethylsulfonyl)benzamido / Benzyl C₂₄H₂₆ClN₃O₄S₂ 520.1 Sulfonyl group increases polarity; hydrochloride salt improves solubility

Impact of Substituents on Physicochemical Properties

In contrast, the ethylsulfonyl group in the analog from introduces stronger polarity, likely enhancing solubility in polar solvents .

Position 6 Substituents :

  • Methyl (target compound) vs. benzyl/ethyl (analogs): Smaller alkyl groups (methyl) reduce steric hindrance, possibly improving binding efficiency in biological systems compared to bulkier substituents like benzyl .

Amino vs. Benzamido Groups: The amino group in and analogs simplifies the structure but may reduce stability under acidic conditions compared to the benzamido group in the target compound .

Research Findings from Spectral and Structural Analysis

NMR Profiling (Referencing )

Comparative NMR studies of tetrahydrothieno[2,3-c]pyridine derivatives reveal that substituents alter proton environments:

  • Region A (positions 39–44) : Chemical shifts in the target compound’s dimethylsulfamoyl group differ significantly from analogs with simpler sulfonamides, indicating distinct electronic environments .
  • Region B (positions 29–36) : The methyl group at position 6 causes minimal shift variation compared to benzyl or ethyl substituents, suggesting smaller alkyl groups impose fewer conformational changes .

Implications for Drug Development

  • The target compound’s dimethylsulfamoyl-benzamido combination may offer a balance between solubility and membrane permeability, advantageous for pharmacokinetics.
  • Analogs with benzyl/ethylsulfonyl groups (e.g., ) could serve as leads for targets requiring polar interactions .

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